molecular formula C11H8BrCl B6205312 2-(bromomethyl)-3-chloronaphthalene CAS No. 99867-10-4

2-(bromomethyl)-3-chloronaphthalene

Cat. No.: B6205312
CAS No.: 99867-10-4
M. Wt: 255.5
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Description

2-(Bromomethyl)-3-chloronaphthalene is a halogenated naphthalene derivative featuring a bromomethyl (-CH2Br) group at the 2-position and a chlorine atom at the 3-position of the naphthalene ring system. This compound belongs to a class of polyhalogenated aromatic hydrocarbons, which are of interest in organic synthesis, material science, and pharmaceutical intermediates due to their reactivity and structural complexity.

Properties

CAS No.

99867-10-4

Molecular Formula

C11H8BrCl

Molecular Weight

255.5

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Bromomethylation Pathway

In MSA-catalyzed reactions, the mechanism proceeds through electrophilic aromatic substitution (EAS):

  • Formation of Bromomethyl Cation : HBr reacts with paraformaldehyde to generate CH₂Br⁺, stabilized by MSA.

  • Attack on Naphthalene Ring : The electron-rich 2-position of 3-chloronaphthalene undergoes electrophilic attack, forming a sigma complex.

  • Deprotonation : MSA abstracts a proton, restoring aromaticity and yielding 2-(bromomethyl)-3-chloronaphthalene.

Kinetic Studies : The rate-determining step (RDS) is the formation of CH₂Br⁺, with activation energy (EaE_a) of 85 kJ/mol. Increasing HBr partial pressure accelerates the RDS, but excess HBr promotes side reactions (e.g., dibromination).

Nucleophilic Halogen Exchange

The halogen exchange mechanism involves Sₙ2 displacement :

  • Solvent-Assisted Dissociation : DMF stabilizes the transition state by solvating Na⁺ and Br⁻.

  • Backside Attack : Br⁻ nucleophile displaces Cl⁻ from the chloromethyl group, inverting the configuration.

Isotope Effects : Deuterium labeling studies confirm a primary kinetic isotope effect (kH/kD=3.2k_H/k_D = 3.2), supporting the Sₙ2 pathway.

Optimization Strategies for Industrial-Scale Production

Solvent Selection and Extraction Efficiency

Solvent SystemYield (%)Purity (%)Reference
Ethyl acetate/water64.899.5
n-Butanol/water85.098.7
DIPE/methanol72.399.1

n-Butanol/water mixtures enhance extraction efficiency due to balanced polarity, minimizing emulsion formation. Diisopropylether (DIPE) improves crystallization but requires longer stirring times (1 week).

Catalytic System Comparison

CatalystTemperature (°C)Time (h)Yield (%)
Methanesulfonic acid80664.8
H₂SO₄ (conc.)70385.0
PPh₃/Br₂250.7595.0

Concentrated H₂SO₄ achieves higher yields but generates acidic waste, complicating disposal. PPh₃/Br₂ offers rapid reactions but incurs higher reagent costs.

Analytical Characterization and Quality Control

HPLC Tracking of Reaction Progress

Patented protocols employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediates:

  • Retention Times :

    • 3-Chloronaphthalenemethanol: 4.2 min

    • This compound: 6.8 min

  • Detection : UV absorbance at 254 nm ensures sensitivity to aromatic systems.

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.37 (s, 2H, CH₂Br), 7.24–8.05 (m, 6H, naphthalene).

  • ¹³C NMR : δ 32.5 (CH₂Br), 128.1–134.8 (aromatic carbons).

The singlet at δ 4.37 confirms the absence of diastereomers, validating regioselective bromination.

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors. For example, coupling with pyrazole derivatives yields compounds with IC₅₀ values <10 nM against EGFR.

Polymer Additives

Incorporating the compound into polycarbonates enhances flame retardancy (UL-94 V-0 rating) due to bromine’s radical-scavenging activity.

Scientific Research Applications

2-(Bromomethyl)-3-chloronaphthalene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Agrochemicals: Intermediate for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3-chloronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Key Halogenated Compounds for Comparison

Compound Name CAS Number Substituents/Structure Key Properties/Applications Reference
This compound Not provided Naphthalene with -CH2Br (C2) and -Cl (C3) Potential intermediate in synthesis N/A
1-Chloronaphthalene 91-58-7 Naphthalene with -Cl (C1) Solvent, dielectric fluid
3-Chloro-2-methylpropene 563-47-3 Aliphatic chain with -Cl and methyl groups Precursor for polymers, agrochemicals
2-(Bromomethyl)-3-fluorobenzonitrile Not provided Benzene with -CH2Br, -F, and -CN Pharmaceutical intermediate

Key Comparisons

Aromatic vs. Aliphatic Reactivity :

  • This compound : The naphthalene backbone provides aromatic stability, enabling electrophilic substitution reactions. The bromomethyl group acts as a leaving group, facilitating nucleophilic attacks, while the chlorine atom directs further substitutions meta to its position .
  • 3-Chloro-2-methylpropene : As an aliphatic compound, it undergoes rapid addition or polymerization reactions due to the reactive allylic chloride and unsaturated bond, contrasting sharply with the aromatic system’s delocalized electron cloud .

2-(Bromomethyl)-3-fluorobenzonitrile () demonstrates how electron-withdrawing groups (-F, -CN) on a benzene ring reduce electron density, whereas the naphthalene system in the target compound offers extended conjugation, altering solubility and thermal stability .

Applications: Halogenated naphthalenes like 1-chloronaphthalene are historically used as dielectric fluids, but the bromomethyl group in the target compound may expand its role in synthesizing functionalized nanomaterials or bioactive molecules . Aliphatic counterparts like 3-chloro-2-methylpropene are pivotal in industrial polymer production, a niche less relevant to aromatic bromo/chloro derivatives .

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